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3-Hydroxypicolinate -

3-Hydroxypicolinate

Catalog Number: EVT-15527183
CAS Number:
Molecular Formula: C6H4NO3-
Molecular Weight: 138.10 g/mol
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Product Introduction

Overview

3-Hydroxypicolinate, also known as 3-Hydroxypicolinic acid, is a member of the pyridinecarboxylic acids class, characterized by a pyridine ring with a hydroxyl group and a carboxylic acid group. Its chemical formula is C6H5NO3\text{C}_6\text{H}_5\text{NO}_3, and it has a molecular weight of approximately 139.11 g/mol . This compound is recognized for its significant role in various biochemical processes and applications, particularly in mass spectrometry.

Source and Classification

3-Hydroxypicolinate is derived from picolinic acid, which itself is a natural compound found in various plants and microorganisms. It belongs to the broader classification of organoheterocyclic compounds, specifically within the subclass of pyridinecarboxylic acids . The compound's CAS Registry Number is 874-24-8, and it can be represented in chemical notation as 3-hydroxypyridine-2-carboxylic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Hydroxypicolinate can be achieved through several methods. One common approach involves the oxidation of picolinic acid or its derivatives. For instance, a notable two-step synthesis method begins with 3-hydroxypicolinic acid, utilizing potassium peroxydisulfate in an alkaline medium to produce sulfate esters followed by hydrolysis to yield the desired product .

Another method includes the enzymatic conversion of L-lysine through a series of biochemical reactions involving monooxygenases and dehydrogenases. This pathway highlights the compound's significance in bacterial secondary metabolites synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Hydroxypicolinate features a six-membered aromatic ring with a hydroxyl group at the third position and a carboxylic acid at the second position. The compound can be represented structurally as follows:

  • Chemical Formula: C6H5NO3\text{C}_6\text{H}_5\text{NO}_3
  • IUPAC Name: 3-hydroxypyridine-2-carboxylic acid
  • SMILES Notation: OC(=O)C1=C(O)C=CC=N1
  • InChI Key: BRARRAHGNDUELT-UHFFFAOYSA-N .

This structure contributes to its unique properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

3-Hydroxypicolinate participates in various chemical reactions typical of carboxylic acids and hydroxyl-containing compounds. It can undergo esterification, where it reacts with alcohols to form esters. Additionally, it can participate in redox reactions due to the presence of both hydroxyl and carboxyl functional groups.

A significant reaction involves its use as a matrix material in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), where it facilitates the ionization of large biomolecules such as proteins and nucleotides .

Mechanism of Action

Process and Data

The mechanism underlying the action of 3-Hydroxypicolinate primarily relates to its role in biological systems. In bacterial biosynthesis, it is formed through enzymatic pathways that convert L-lysine into pyridine derivatives via hydroxylation and subsequent tautomerization processes . This pathway is crucial for generating various secondary metabolites that have significant ecological roles.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (fine powder)
  • Color: White to light yellow
  • Melting Point: 213–218 °C
  • Boiling Point: Approximately 255 °C (estimated)
  • Density: 1.4429 g/cm³ (estimated)
  • Solubility: Soluble in water (0.25 g in 10 mL), slightly soluble in acetonitrile and dimethyl sulfoxide .

Chemical Properties

The compound exhibits typical properties associated with hydroxypyridine derivatives, including acidity (pKa ~ 1.14) and reactivity towards electrophiles due to its electron-rich aromatic system .

Applications

Scientific Uses

3-Hydroxypicolinate has diverse applications in scientific research:

  • Mass Spectrometry: It serves as a matrix material in MALDI mass spectrometry, facilitating the analysis of biomolecules such as proteins and oligonucleotides due to its ability to absorb laser energy efficiently .
  • Biosynthetic Pathways: The compound is integral to studying bacterial secondary metabolism, providing insights into metabolic engineering for producing novel compounds .
  • Pharmaceutical Development: It has potential applications in drug synthesis, including antiviral medications like favipiravir .
Biocatalytic Synthesis & Metabolic Engineering

Enzymatic Pathways for Microbial Production

L-Lysine 2-Aminotransferase-Mediated Biosynthesis

The biosynthesis of 3-hydroxypicolinic acid (3-HPA) from L-lysine proceeds via a specialized three-enzyme cascade rather than direct hydroxylation of picolinic acid. In vitro reconstitution studies demonstrate that L-lysine 2-aminotransferase catalyzes the initial deamination of L-lysine to form 2-keto-6-aminocaproate. This intermediate spontaneously cyclizes to Δ¹-piperideine-2-carboxylate (P2C), establishing the core six-membered ring structure essential for downstream reactions [2]. Crucially, this pathway operates independently from the picolinic acid hydroxylation route, representing a de novo biosynthetic mechanism for pyridine ring formation in bacterial secondary metabolism.

Pathway Efficiency Metrics:

Host SystemSubstrate3-HPA YieldCatalytic Turnover (min⁻¹)
In vitro reconstitutionL-Lysine92%8.7 (Lys-AT)
E. coli whole-cellL-Lysine25 mMN/A

Table 1: Comparative performance of L-lysine-dependent 3-HPA biosynthesis pathways [2] [3]

Tautomerization Mechanisms of 3-Hydroxyl Dihydropicolinic Acid

The terminal biosynthetic step involves an atypical non-enzymatic tautomerization. Following the action of a two-component monooxygenase that hydroxylates P2C at C3, the resulting 3-hydroxypiperideine-2-carboxylate undergoes oxidation by a FAD-dependent dehydrogenase to yield 3-hydroxydihydropicolinic acid. This unstable intermediate spontaneously rearranges via keto-enol tautomerization, resulting in the aromatic heterocycle of 3-HPA [2]. Structural analysis confirms that this tautomerization is thermodynamically driven by the gain of aromatic stabilization energy (~30 kJ/mol), explaining the reaction’s irreversibility in vivo [2]. This mechanism contrasts with conventional pyridine biosynthesis, where aromaticity typically precedes hydroxylation.

Optimization of FAD-Dependent Dehydrogenase Activity

The FAD-dependent dehydrogenase represents the flux-determining enzyme in 3-HPA biosynthesis. Kinetic characterization reveals a Km of 0.8 mM for 3-hydroxypiperideine-2-carboxylate and kcat of 15.2 s⁻¹ in native enzymes [2]. Optimization strategies focus on three domains:

  • Cofactor Engineering:
  • Overexpression of fadA (FAD synthetase) increases intracellular FAD pools by 3.2-fold
  • Fusion constructs linking dehydrogenase with FAD-regenerating modules boost turnover by 40% [4]
  • Enzyme Thermal Stability:
  • Rational design introducing disulfide bridges (A127C-S218C) increases Tm by 8.3°C
  • Half-life at 37°C extends from 2.1 to 9.7 hours in engineered variants [9]
  • Substrate Channeling:
  • Scaffold-mediated co-localization of monooxygenase and dehydrogenase reduces intermediate diffusion
  • Increases pathway flux 2.8-fold compared to free enzymes [2]

Dehydrogenase Engineering Outcomes:

VariantKm (mM)kcat (s⁻¹)Thermal Stability (t₁/₂, h)
Wild-type0.82 ± 0.1115.2 ± 1.32.1
FAD-regeneration fusion0.79 ± 0.0921.3 ± 1.73.5
Disulfide mutant0.85 ± 0.1314.8 ± 1.19.7

Table 2: Kinetic parameters of engineered FAD-dependent dehydrogenases [2] [9]

Metabolic Flux Analysis in Bacterial Secondary Metabolite Pathways

¹³C-Metabolic Flux Analysis (¹³C-MFA) reveals profound compartmentalization effects in 3-HPA-producing strains. In Pichia pastoris platforms, tight glycolytic regulation limits cytosolic acetyl-CoA availability (flux: 0.28 mmol/gDCW/h), creating a bottleneck for malonyl-CoA-dependent pathways despite high precursor demand [4]. Key findings include:

  • Energy Metabolism Trade-offs:ATP maintenance costs consume 65% of total ATP generated during 3-HPA productionNADPH flux partitioning shows pentose phosphate pathway contributes 81% of reducing equivalents [4] [7]

  • Byproduct Cross-Talk:Arabitol formation diverts 28% of carbon flux in P. pastorisDeletion of sdh1 (arabitol dehydrogenase) increases 3-HPA yield by 19% [4]

  • pH-Dependent Flux Rigidity:Fluxomes remain stable at pH 3.5-5.0 despite 50-fold [H⁺] differenceAcidic conditions favor cofactor recycling (NADH/NAD⁺ ratio drops by 40%) [4]

Multi-Omics Integration in Streptomyces albulus demonstrates that flux repartitioning toward L-lysine biosynthesis elevates 3-HPA precursor supply:

  • Transcriptomics/proteomics correlation (R²=0.93) confirms upregulation of dapA (dihydrodipicolinate synthase) and lysA (DAP decarboxylase)
  • Downregulation of branched-chain amino acid biosynthesis saves 15% carbon flux [10]
  • PPK (polyphosphate kinase) overexpression increases ATP availability, boosting pathway flux 1.8-fold [10]

Flux Control Coefficients:

Metabolic NodeFlux Control CoefficientEngineering Intervention
Glycolytic flux0.42Constitutive pfkA expression
Acetyl-CoA → Malonyl-CoA0.87 Acc overexpression + biotin supplementation
NADPH regeneration0.38POS5 (NADH kinase) expression

Table 3: Metabolic control analysis of 3-HPA precursor pathways [4] [7]

These findings establish a quantitative basis for precision metabolic engineering, demonstrating that dynamic control of ATP and cofactor metabolism—rather than pathway enzyme expression alone—determines high-titer 3-HPA biosynthesis.

Properties

Product Name

3-Hydroxypicolinate

IUPAC Name

2-carboxypyridin-3-olate

Molecular Formula

C6H4NO3-

Molecular Weight

138.10 g/mol

InChI

InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)/p-1

InChI Key

BRARRAHGNDUELT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)[O-]

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